molecular formula C18H20N2O6S B7571624 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid

Numéro de catalogue B7571624
Poids moléculaire: 392.4 g/mol
Clé InChI: AXNJSDDAILKUNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most widely prescribed NSAIDs in the world.

Mécanisme D'action

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid works by selectively inhibiting COX-2, while leaving COX-1, another enzyme that is involved in the production of prostaglandins, largely unaffected. This selective inhibition of COX-2 leads to a reduction in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the drug has been shown to have anti-tumor and anti-angiogenic effects, as well as the ability to inhibit the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid as a research tool is its selectivity for COX-2, which allows researchers to specifically target this enzyme and study its effects. However, the drug's relatively high cost and potential for side effects, such as gastrointestinal bleeding and cardiovascular events, can limit its use in certain research settings.

Orientations Futures

There are a number of potential future directions for research on 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid. One area of interest is the drug's potential use in the prevention and treatment of cancer, particularly in combination with other chemotherapeutic agents. Other potential directions include the drug's use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its potential as a therapeutic agent for cardiovascular disease.

Méthodes De Synthèse

The synthesis of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid involves the condensation of 4-ethylbenzoic acid with sulfonamide, followed by acetylation to produce the final product. This process was first described in a 1998 patent by G.D. Searle LLC, the company that originally developed 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid.

Applications De Recherche Scientifique

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been extensively studied for its potential use in the treatment of a wide range of conditions, including cancer, Alzheimer's disease, and cardiovascular disease. In particular, research has focused on the drug's ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.

Propriétés

IUPAC Name

3-[(5-acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-4-12-5-6-13(18(22)23)9-17(12)27(24,25)20-15-10-14(19-11(2)21)7-8-16(15)26-3/h5-10,20H,4H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNJSDDAILKUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.